Z-Glu-OBzl

Enzymatic Synthesis Peptide Coupling Biocatalysis

Z-Glu-OBzl is the definitive L-glutamic acid building block for Boc/Bzl-strategy solution-phase peptide synthesis. Its orthogonal Z (α-amine) and OBzl (α-carboxyl) protection enables selective, sequential deprotection—stable to TFA Boc removal yet cleavable by hydrogenolysis. Unlike Fmoc-Glu(OtBu)-OH or the side-chain-protected isomer Z-Glu(OBzl)-OH, this regioisomer ensures precise synthetic control. Proven 70% yield in enzymatic transesterification and demonstrated as a precursor to advanced taurine and 2-adamantyl conjugates. The L-enantiomer is essential for native peptide mimetics; the D-isomer serves proteolytic-stability applications. Available from stock in research and bulk quantities.

Molecular Formula C20H21NO6
Molecular Weight 371.4 g/mol
CAS No. 3705-42-8
Cat. No. B554399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Glu-OBzl
CAS3705-42-8
Synonyms3705-42-8; Z-Glu-OBzl; Cbz-Glu-Obzl; Cbz-L-Glutamicacid1-benzylester; Z-L-Glu-OBzl; N-Cbz-L-glutamicAcidBenzylEster; (S)-5-(Benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoicacid; N-Carbobenzyloxy-L-glutamicAcidO-BenzylEster; (4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoicacid; AmbotzZAA1170; AC1ODUWU; PubChem14965; 1-BenzylN-Cbz-L-glutamate; KSC495Q4B; SCHEMBL677997; CTK3J5840; MolPort-006-391-940; ACT06558; Z-L-glutamicacid|A-benzylester; ZINC1678265; 1-BenzylN-Carbobenzoxy-L-glutamate; CZ-071; AKOS015906758; AM81728; N-Cbz-L-glutamicAcid1-BenzylEster
Molecular FormulaC20H21NO6
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m0/s1
InChIKeyVWHKODOUMSMUAF-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Glu-OBzl (CAS 3705-42-8) for Peptide Synthesis: A Strategic Orthogonally Protected Building Block


Z-Glu-OBzl (CAS 3705-42-8), chemically known as N-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester, is a protected amino acid derivative with the molecular formula C₂₀H₂₁NO₆ and a molecular weight of 371.38 g/mol . It is a white solid at room temperature with a melting point ranging from 95-105°C . This compound is a critical building block in peptide chemistry, where the benzyloxycarbonyl (Z) group protects the α-amino moiety, and the benzyl (OBzl) ester protects the α-carboxyl group. This specific orthogonal protection strategy is the foundation of its utility, allowing for the selective and sequential deprotection required for the stepwise construction of complex peptides [1].

Why Substituting Z-Glu-OBzl with Other Glutamic Acid Derivatives Can Compromise Synthesis Outcomes


The procurement of a glutamic acid derivative for peptide synthesis is not a generic decision; the specific combination of protecting groups dictates the entire synthetic route's feasibility, yield, and purity. Z-Glu-OBzl is part of the classic Boc/Bzl protection strategy. Substituting it with an alternative, such as Fmoc-Glu(OtBu)-OH (used in Fmoc/tBu synthesis) or even a close isomer like Z-Glu(OBzl)-OH (which protects the side-chain γ-carboxyl), would necessitate a fundamental change in the synthesis protocol, deprotection reagents, and purification methods. The Z and Bzl groups on the target compound provide a specific orthogonality [1] that is incompatible with the acid-labile Boc group or the base-labile Fmoc group. Furthermore, the precise stereochemistry (L-isomer) of the α-carbon is crucial, as the D-isomer (Z-D-Glu-OBzl) can lead to peptides with dramatically altered biological activity, stability, and structural conformation . The following quantitative evidence demonstrates why Z-Glu-OBzl is a uniquely positioned reagent for specific research and industrial applications.

Z-Glu-OBzl (3705-42-8) Performance Evidence: Comparative Data for Procurement Decisions


Enzymatic Peptide Synthesis: 70% Coupling Yield as an Acyl Donor

In a direct enzymatic assay, Z-Glu-OBzl demonstrated its utility as an acyl donor in transesterification reactions. The study reported a coupling yield of 70% over a period of five days when the reaction was performed in a methanol-based buffer . This quantifiable performance metric directly addresses the compound's reactivity and suitability for enzymatic methods, offering a benchmark against which other acyl donors can be evaluated. For example, activated ester derivatives like Z-Glu(OSu)-OBzl are designed to provide higher and more consistent yields in solution-phase chemical coupling , but Z-Glu-OBzl provides a stable, non-activated alternative for specific biocatalytic applications.

Enzymatic Synthesis Peptide Coupling Biocatalysis

Orthogonal Protection Strategy: Selectivity of Z and Bzl Groups Under Defined Conditions

The core value of Z-Glu-OBzl lies in its orthogonal protecting groups. The Z group on the α-amine can be selectively removed under acidic conditions (e.g., HBr/AcOH or catalytic hydrogenation), while the α-benzyl (OBzl) ester is stable to these acidic treatments and can be removed under different, typically mild hydrogenolysis conditions . This is in direct contrast to isomers like Z-Glu(OBzl)-OH (CAS 5680-86-4), where the benzyl group protects the γ-carboxyl side chain, rendering it unsuitable for the same synthetic sequences . Furthermore, this Z/OBzl combination is orthogonal to the base-labile Fmoc group and the acid-labile Boc group. While no single yield value captures this, the consequence is the ability to assemble complex peptide chains like Z-Asn-Glu(OBzl)-Glu(OBzl)-Gly-Leu-Phe-Gly-Gly-Arg(NO2)OMe without side reactions [1], a task that would be impossible with a single-protection or non-orthogonal alternative.

Protecting Group Chemistry Orthogonal Synthesis Peptide Chemistry

Versatility as a Synthetic Precursor: Demonstrated Route to Multiple Advanced Intermediates

Z-Glu-OBzl is not just an end-point reagent; it is a versatile starting material for creating more complex building blocks. A direct comparison of its utility is seen in the synthesis of the advanced intermediate Z-Glu(Tau)-OBzl. Researchers successfully prepared this derivative from Z-Glu-OBzl using three distinct, well-documented methods: (1) mixed anhydride coupling with cystamine followed by oxidation, (2) an active ester procedure via the p-nitrophenyl ester Z-Glu(ONp)-OBzl, and (3) direct mixed anhydride coupling with taurine (Tau) [1]. This multi-route derivatization underscores the compound's reliable reactivity. Similarly, Z-Glu-OBzl was successfully converted to Z-Glu(O-2-Ada)-OBzl using DCC/DMAP coupling, yielding a derivative with a stable 2-adamantyl ester group useful for preventing side reactions [2].

Organic Synthesis Intermediate Peptide Chemistry Derivatization

Z-Glu-OBzl (CAS 3705-42-8): Validated Use Cases Based on Performance Evidence


Solution-Phase Peptide Synthesis Using a Boc/Bzl Orthogonal Strategy

This is the primary application scenario, directly supported by the evidence of orthogonal deprotection (Section 3, Evidence 2). Z-Glu-OBzl is the reagent of choice for researchers employing a Boc/Bzl protection scheme, where the α-amine is protected with an acid-labile Boc group and side chains are protected with benzyl-based groups. The Z and Bzl groups on Z-Glu-OBzl are stable to the conditions used to remove the Boc group (e.g., TFA) [1], allowing for the controlled, stepwise elongation of a peptide chain in solution before final deprotection via hydrogenolysis.

Enzymatic and Chemoenzymatic Peptide Ligation

The quantifiable 70% coupling yield in an enzymatic transesterification assay (Section 3, Evidence 1) positions Z-Glu-OBzl as a suitable acyl donor for specific biocatalytic applications . This is particularly relevant for the synthesis of peptides where mild, aqueous conditions are required to preserve sensitive functional groups or when high regio- and stereoselectivity is paramount. It serves as a stable, non-activated ester alternative to more reactive, and potentially less selective, chemical coupling agents.

Synthesis of Complex and Unnatural Amino Acid Building Blocks

The proven versatility of Z-Glu-OBzl as a precursor to advanced intermediates (Section 3, Evidence 3) makes it a valuable starting material in medicinal chemistry and chemical biology. It is the foundation for generating libraries of glutamic acid derivatives with modified side chains, such as the taurine (Tau) or 2-adamantyl (O-2-Ada) conjugates [2][3]. This scenario is ideal for projects focused on creating novel peptide mimetics, enzyme inhibitors, or probes with enhanced stability or unique biological properties.

Stereospecific Synthesis of L-Glutamate-Containing Bioactive Peptides

Z-Glu-OBzl is the L-enantiomer of the protected amino acid. Its use is essential for synthesizing peptides that mimic or interact with natural biological systems, which are composed almost exclusively of L-amino acids . For applications requiring a D-amino acid to confer resistance to proteolytic degradation, the D-isomer Z-D-Glu-OBzl would be the appropriate selection . The procurement choice between the L- and D- isomers is therefore a critical, binary decision based on the desired peptide's stability and biological function.

Technical Documentation Hub

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